molecular formula C16H18FNO2 B2613322 Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate CAS No. 936711-51-2

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cat. No. B2613322
CAS RN: 936711-51-2
M. Wt: 275.323
InChI Key: FLVIVLNSOAYNIT-RISCZKNCSA-N
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Description

“Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate” is a complex organic compound. It contains a methyl group, a trans-2-fluorocyclohexyl group, an indole group, and a carboxylate group .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trans-2-fluorocyclohexyl group suggests the presence of a cyclohexane ring with a fluorine atom in the trans configuration . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the carboxylate group might undergo reactions typical of carboxylic acids, such as esterification or amide formation . The indole group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxylate might make it more soluble in polar solvents . The cyclohexane ring might contribute to its lipophilicity .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, handling it would require appropriate safety measures to protect against potential risks .

properties

IUPAC Name

methyl 3-[(1R,2S)-2-fluorocyclohexyl]-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIVLNSOAYNIT-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCC[C@@H]3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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